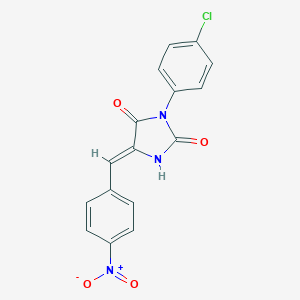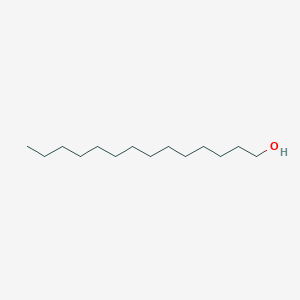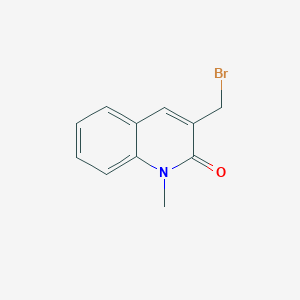
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone, also known as BMQ, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BMQ is a quinoline derivative that contains a bromomethyl group at the 3-position and a methyl group at the 1-position of the quinoline ring.
科学研究应用
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has also been studied for its potential use as an antimalarial agent. In addition, 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been studied for its potential use as a fluorescent probe for imaging applications.
作用机制
The mechanism of action of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone is not fully understood. However, it has been proposed that 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has also been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
生化和生理效应
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been shown to have biochemical and physiological effects in various studies. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been shown to inhibit the growth of cancer cells and induce apoptosis. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has also been shown to inhibit the growth of Plasmodium falciparum. In addition, 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been shown to have fluorescent properties, making it a potential imaging agent.
实验室实验的优点和局限性
One advantage of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone is its potential as a chemotherapeutic agent and antimalarial agent. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has also been shown to have fluorescent properties, making it a potential imaging agent. However, one limitation of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone is its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone research. One direction is to further study its potential as a chemotherapeutic agent and antimalarial agent. Another direction is to study its fluorescent properties for imaging applications. Additionally, further studies are needed to determine the safety and efficacy of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone for potential clinical use.
合成方法
The synthesis of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone involves the reaction of 3-chloromethyl-1-methylquinolin-2(1H)-one with sodium bromide in the presence of a phase-transfer catalyst. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone.
属性
CAS 编号 |
114561-16-9 |
|---|---|
产品名称 |
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone |
分子式 |
C11H10BrNO |
分子量 |
252.11 g/mol |
IUPAC 名称 |
3-(bromomethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-13-10-5-3-2-4-8(10)6-9(7-12)11(13)14/h2-6H,7H2,1H3 |
InChI 键 |
FWDUPDPRMYXHMC-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CBr |
规范 SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CBr |
同义词 |
2(1H)-Quinolinone,3-(bromomethyl)-1-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



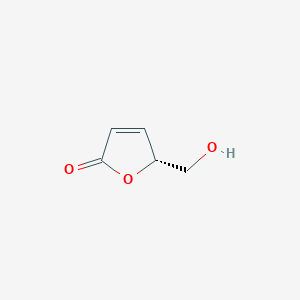
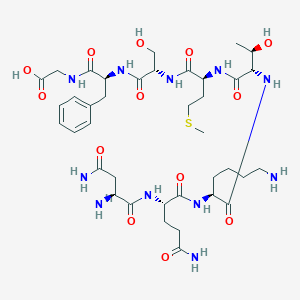
![3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B45738.png)
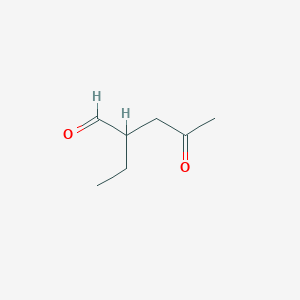
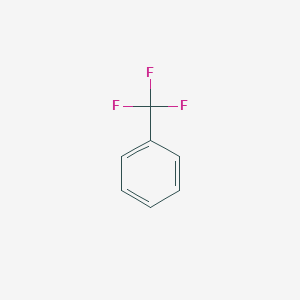
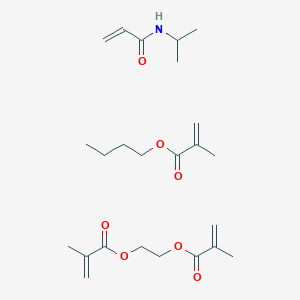
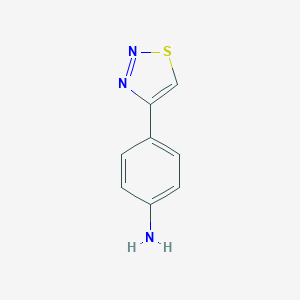
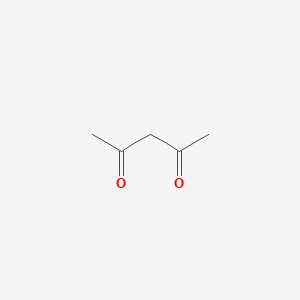
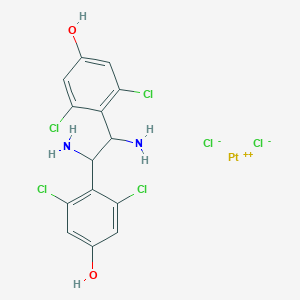
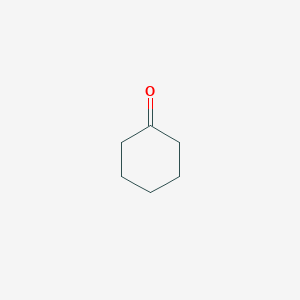
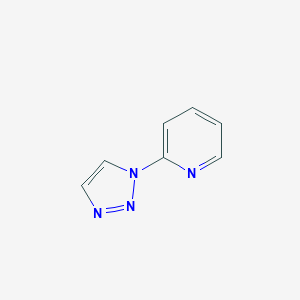
![Diethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B45763.png)
